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Compound of Interest

Compound Name: ABT-072 potassium trihydrate

Cat. No.: B3319506 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ABT-072 potassium trihydrate, a

non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. This document

details the compound's molecular characteristics, mechanism of action, and key experimental

data, offering valuable insights for professionals in the fields of virology and drug development.

Core Molecular and Physical Data
ABT-072 potassium trihydrate is the hydrated potassium salt form of ABT-072. The relevant

molecular weights are summarized in the table below for clarity in experimental design and

data analysis.

Compound Form Molecular Formula Molecular Weight ( g/mol )

ABT-072 Potassium Trihydrate C₂₄H₃₂KN₃O₈S 561.69[1]

ABT-072 Potassium

(Anhydrous)
C₂₄H₂₆KN₃O₅S 507.65

ABT-072 (Free Base) C₂₄H₂₇N₃O₅S 469.56[2]

Mechanism of Action: Inhibition of HCV NS5B
Polymerase
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ABT-072 is a direct-acting antiviral agent that specifically targets the hepatitis C virus NS5B

RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the viral

genome. As a non-nucleoside inhibitor (NNI), ABT-072 binds to a distinct allosteric site on the

NS5B enzyme known as the "palm I" site. This binding event induces a conformational change

in the enzyme, thereby inhibiting its catalytic activity and preventing viral RNA synthesis.[3][4]

The following diagram illustrates the inhibitory action of ABT-072 on the HCV replication cycle.
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Figure 1. Mechanism of Action of ABT-072.

Preclinical and Clinical Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of

ABT-072.

Table 1: In Vitro Antiviral Activity
Assay Genotype EC₅₀ (nM)

HCV Replicon 1a 1.1[3]

HCV Replicon 1b 0.3[3]

EC₅₀ (Half maximal effective concentration) values indicate the concentration of a drug that is

required for 50% of its maximum effect.
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Table 2: Pharmacokinetic Parameters in Preclinical
Species
While specific values for parameters like Cmax, AUC, and bioavailability are distributed across

various publications and require careful cross-referencing, preclinical studies in rats and dogs

have demonstrated that ABT-072 possesses excellent pharmacokinetic properties.[5]

Replacement of an amide linkage in a predecessor compound with a trans-olefin in ABT-072

led to improved permeability and solubility, contributing to better pharmacokinetic profiles.[6][7]

Table 3: Summary of Selected Clinical Trials
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Clinical Trial ID Phase Study Design
Key
Findings/Endpoints

NCT00752687 1
Randomized, placebo-

controlled

Evaluated safety,

tolerability, and

antiviral activity in

healthy and HCV

genotype 1-infected

adults.[8]

NCT00982826 1

Single and multiple

ascending dose, food

effect

Assessed safety,

tolerability, and

pharmacokinetics of a

tablet formulation.[2]

NCT01074008 2a
Randomized, blinded,

placebo-controlled

Assessed safety,

tolerability, and

antiviral activity of

ABT-072 in

combination with

peginterferon/ribavirin.

[9]

NCT01221298 2a
Open-label, single

arm

Evaluated safety,

tolerability, and

antiviral activity of

ABT-072 in

combination with ABT-

450/ritonavir and

ribavirin.[1]

NCT00872196 2 Follow-up study

Assessed resistance

to ABT-072 in subjects

from prior studies.[10]

Key Experimental Protocols
HCV Replicon Assay (Illustrative Protocol)
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This protocol provides a general framework for assessing the in vitro antiviral activity of

compounds like ABT-072.

Start

Seed Huh-7 cells containing HCV replicon

Add serial dilutions of ABT-072

Incubate for 48-72 hours

Lyse cells

Measure luciferase activity (or other reporter)

Calculate EC50 values
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Figure 2. HCV Replicon Assay Workflow.
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Methodology:

Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1a or 1b)

that expresses a reporter gene (e.g., luciferase) are used.[4][11][12]

Compound Preparation: ABT-072 is serially diluted to achieve a range of concentrations.

Treatment: The cell culture medium is replaced with medium containing the various

concentrations of ABT-072. A vehicle control (e.g., DMSO) is also included.

Incubation: The treated cells are incubated for a defined period, typically 48 to 72 hours, to

allow for HCV replication and the effect of the inhibitor to manifest.

Quantification of Replication: After incubation, the cells are lysed, and the activity of the

reporter enzyme (e.g., luciferase) is measured. The reporter signal is proportional to the level

of HCV RNA replication.

Data Analysis: The reporter activity is plotted against the concentration of ABT-072, and the

EC₅₀ value is determined using a non-linear regression analysis.

Caco-2 Permeability Assay (Illustrative Protocol)
This assay is a standard in vitro model to predict intestinal drug absorption.
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Start

Culture Caco-2 cells on Transwell inserts (21 days)

Measure TEER to confirm monolayer integrity

Add ABT-072 to apical (A) or basolateral (B) side

Incubate for a defined period (e.g., 2 hours)

Collect samples from the receiver compartment

Quantify ABT-072 concentration by LC-MS/MS

Calculate apparent permeability (Papp)

End
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Figure 3. Caco-2 Permeability Assay Workflow.
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Methodology:

Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in Transwell plates

and cultured for approximately 21 days to allow for differentiation and the formation of a

polarized monolayer with tight junctions.[13][14]

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the

transepithelial electrical resistance (TEER).[14]

Permeability Assessment:

Apical to Basolateral (A-to-B): A solution of ABT-072 is added to the apical (upper)

chamber, representing the intestinal lumen.

Basolateral to Apical (B-to-A): In a separate set of wells, ABT-072 is added to the

basolateral (lower) chamber to assess efflux.

Incubation and Sampling: The plates are incubated, typically for 2 hours. At the end of the

incubation, samples are taken from the receiver chamber.[15]

Quantification: The concentration of ABT-072 in the collected samples is determined using a

sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-

MS/MS).

Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio

(Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.

Conclusion
ABT-072 potassium trihydrate is a potent non-nucleoside inhibitor of HCV NS5B polymerase

with favorable preclinical and early clinical profiles. Its mechanism of action, involving allosteric

inhibition of the viral polymerase, makes it a valuable tool for studying HCV replication and a

candidate for combination antiviral therapies. The experimental protocols and data summarized

in this guide provide a solid foundation for further research and development efforts in the field

of anti-HCV therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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